molecular formula C9H8NaO3+ B094595 Sodium phenylpyruvate CAS No. 114-76-1

Sodium phenylpyruvate

Cat. No. B094595
CAS RN: 114-76-1
M. Wt: 187.15 g/mol
InChI Key: MQGYVGKMCRDEAF-UHFFFAOYSA-M
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Description

Sodium phenylpyruvate is a compound with the molecular formula C9H7NaO3 . It is also known by other names such as Phenylpyruvic acid sodium salt and sodium 2-oxo-3-phenylpropanoate . It is a substrate for phenylpyruvate decarboxylase and phenylpyruvate tautomerase .


Synthesis Analysis

Sodium phenylpyruvate is involved in the production of 2-Phenylethanol and Indole-3-acetic acid (IAA) in bacterial Enterobacter sp. CGMCC 5087 . The enzyme phenylpyruvate decarboxylase (PPDC) plays a crucial role in its biosynthesis .


Molecular Structure Analysis

The molecular weight of Sodium phenylpyruvate is 186.14 g/mol . The IUPAC name is sodium;2-oxo-3-phenylpropanoate . The InChI and Canonical SMILES are also provided for further structural analysis .


Chemical Reactions Analysis

Sodium phenylpyruvate is a substrate for phenylpyruvate decarboxylase and phenylpyruvate tautomerase . It inhibits amino acid formation and depresses oxygen consumption .


Physical And Chemical Properties Analysis

The molecular weight of Sodium phenylpyruvate is 186.14 g/mol . More detailed physical and chemical properties may require specific experimental measurements.

Scientific Research Applications

Substrate for Phenylpyruvate Decarboxylase

Phenylpyruvate decarboxylase is an enzyme that catalyzes the decarboxylation of phenylpyruvic acid to phenylacetaldehyde. Sodium phenylpyruvate can be used as a substrate in research studies investigating the activity and function of this enzyme .

Substrate for Phenylpyruvate Tautomerase

Phenylpyruvate tautomerase, also known as Macrophage migration inhibitory factor (MIF), is an enzyme with tautomerase and cytokine activity. Sodium phenylpyruvate can be used as a substrate in research studies investigating the tautomerase activity of MIF .

Safety And Hazards

Sodium phenylpyruvate should be handled with care. It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

sodium;2-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGYVGKMCRDEAF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

156-06-9 (Parent)
Record name Sodium phenylpyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID001019012
Record name Sodium phenylpyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; very faint savoury aroma
Record name 2-Oxo-3-phenylpropionic acid sodium salt
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1467/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water, Soluble (in ethanol)
Record name 2-Oxo-3-phenylpropionic acid sodium salt
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1467/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Sodium phenylpyruvate

CAS RN

114-76-1
Record name Sodium phenylpyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium phenylpyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium phenylpyruvate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM PHENYLPYRUVATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7528CW33WW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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